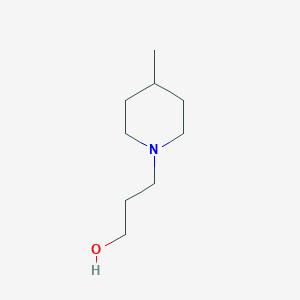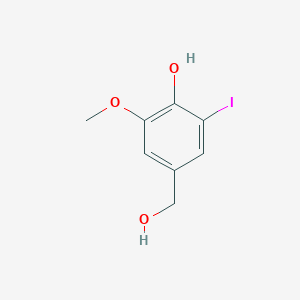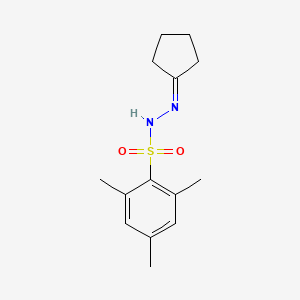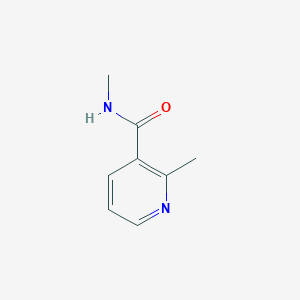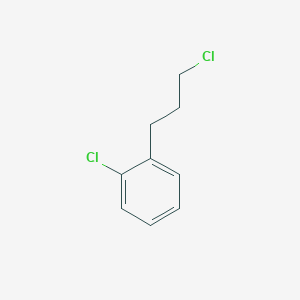
1-Chloro-2-(3-chloropropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Chloro-2-(3-chloropropyl)benzene” is a chemical compound with the molecular formula C9H11Cl . It is also known as o-Chloropropylbenzene .
Synthesis Analysis
The synthesis of “1-Chloro-2-(3-chloropropyl)benzene” could potentially involve a multistep process. One possible method could be the Friedel-Crafts alkylation, which involves treating benzene with a chloroalkane in the presence of a catalyst . Another method could involve treating 1-chloro-3-(tert-butyldimethylsilyloxy)propylbenzene with tetra-n-butylammonium fluoride (TBAF) in THF at room temperature .Molecular Structure Analysis
The molecular structure of “1-Chloro-2-(3-chloropropyl)benzene” consists of a benzene ring with a chloropropyl group attached . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
Benzene, the base molecule of “1-Chloro-2-(3-chloropropyl)benzene”, can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
The molecular weight of “1-Chloro-2-(3-chloropropyl)benzene” is 154.637 . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found on ChemSpider .Applications De Recherche Scientifique
Organometallic Chemistry : Yus, Ramón, and Gómez (2002) explored the reactivity of chloro-(2-chloroethyl)benzenes and related compounds, which include 4-chloro-(3-chloropropyl)benzene, in the synthesis of diols. These processes are significant in organometallic chemistry, demonstrating the compound's potential as a reagent in creating complex organic structures (Yus, Ramón, & Gómez, 2002).
Catalysis and Organic Synthesis : Mbuvi and Woo (2009) used chloro(tetraphenylporphyrinato)iron as a catalyst for reactions involving para-substituted methyl 2-phenyldiazoacetates and substituted benzenes. This research highlights the role of chloro-substituted benzene compounds in facilitating critical reactions in organic synthesis (Mbuvi & Woo, 2009).
Material Science and Polymer Chemistry : Research by Kim and Lee (2001) on the synthesis of hydroxy-substituted polyenaminonitrile, using chloro-substituted benzene derivatives, demonstrates its application in developing precursor polymers for aromatic polybenzoxazole, a material with significant industrial and material science applications (Kim & Lee, 2001).
Environmental Chemistry : The study of the dehydrochlorination of various chloropropanes by Pistarino et al. (2001) involved the use of compounds similar to 1-Chloro-2-(3-chloropropyl)benzene. This research is crucial in understanding the environmental and catalytic behavior of chlorinated hydrocarbons (Pistarino et al., 2001).
Pharmaceutical Chemistry : Chlorimipraminium picrate research by Jasinski et al. (2010) involves structural studies of chloro-substituted compounds, which are essential in the development of pharmaceuticals and understanding their molecular interactions (Jasinski et al., 2010).
Orientations Futures
The future directions for “1-Chloro-2-(3-chloropropyl)benzene” could involve further exploration of its synthesis methods and reactions. Designing a multistep synthesis requires an analytical mind and an ability to think logically, as well as a knowledge of organic reactions . The best way to become an expert in designing such syntheses is to get lots of practice by doing plenty of problems .
Propriétés
IUPAC Name |
1-chloro-2-(3-chloropropyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCHRPAULDQGPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(3-chloropropyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






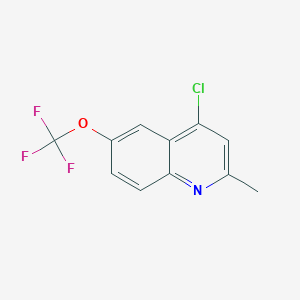

![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)
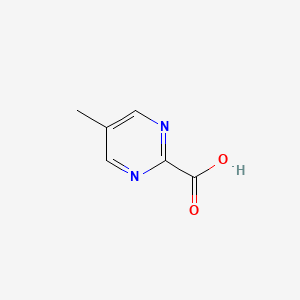
![4-[1,3]Dioxolan-2-yl-hexan-1-ol](/img/structure/B1354994.png)
